4-Amino-3-hydroxypyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H,(H2,7,8) |
InChI Key |
UVJGIBNHBWJYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Hydroxypyridine 2 Carbaldehyde
Strategic Retrosynthesis of the 4-Amino-3-hydroxypyridine-2-carbaldehyde Core
A logical retrosynthetic analysis of the target molecule involves disconnecting the functional groups to identify plausible precursors. The primary disconnections are:
C-CHO bond: The formyl group can be introduced by oxidation of a methyl group or by direct formylation of the pyridine (B92270) ring. This leads back to a 4-amino-3-hydroxy-2-methylpyridine or a 4-amino-3-hydroxypyridine precursor.
C-NH2 and C-OH bonds: The amino and hydroxyl groups can be introduced through various amination and hydroxylation reactions on a suitably substituted pyridine precursor. The order of their introduction is crucial to manage the directing effects of the existing substituents.
A plausible retrosynthetic pathway might start with a simple, substituted pyridine and sequentially introduce the required functionalities. For instance, one could envision starting with a 2-methylpyridine (B31789), followed by hydroxylation at the 3-position, amination at the 4-position, and finally, oxidation of the methyl group to the carbaldehyde. The feasibility of each step depends on the availability of regioselective synthetic methods.
Introduction and Positional Selectivity of Amino and Hydroxyl Functionalities
The regioselective introduction of amino and hydroxyl groups at the C4 and C3 positions, respectively, is a significant hurdle due to the electronic properties of the pyridine ring. Electrophilic aromatic substitution on pyridine is generally difficult and typically favors the 3-position, while nucleophilic substitution preferentially occurs at the 2- and 4-positions. quora.com
Direct amination to access 4-aminopyridines is a highly sought-after transformation in medicinal chemistry. nih.gov Several strategies have been developed to achieve C4-selectivity.
One effective method involves the formation of heterocyclic phosphonium (B103445) salts. This phosphorus-mediated strategy allows for the selective amination of pyridines at the 4-position. nih.gov The process involves the formation of a phosphonium salt, which is then converted to the 4-amino derivative. This method is highly selective for the 4-position, and if that position is blocked, amination occurs at the 2-position. nih.gov
Another approach is through a nucleophilic substitution of hydrogen (SNH). This can be achieved by activating the pyridine ring to form 4-pyridyl pyridinium (B92312) salt intermediates, which then react with an amine source like aqueous ammonia (B1221849) to yield the 4-aminopyridine (B3432731) product. nih.gov
The classic Chichibabin reaction, which typically involves reacting pyridine with sodium amide to produce 2-aminopyridine, can also be directed to the 4-position if the 2- and 6-positions are blocked by other substituents, although yields may be lower. chemistnotes.comwikipedia.org
| Method | Key Reagents | Selectivity | Notes |
|---|---|---|---|
| Phosphorus-Mediated Amination | Triphenylphosphine, Azide (B81097) source (e.g., Sodium Azide) | Exclusively 4-position | If the 4-position is blocked, amination occurs at the 2-position. nih.gov |
| Nucleophilic Substitution of Hydrogen (SNH) | External pyridine reagents, Aqueous ammonia | C4-selective | Proceeds via 4-pyridyl pyridinium salt intermediates. nih.gov |
| Chichibabin Reaction | Sodium amide (NaNH₂) | Primarily 2-position | Can yield 4-amino product if positions 2 and 6 are blocked. chemistnotes.com |
The C-H hydroxylation of the pyridine C3 position is particularly challenging due to the electron-deficient nature of the pyridine ring, which makes electrophilic substitution difficult. acs.orgnih.gov However, innovative methods have been developed to overcome this challenge.
A notable metal-free method involves the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov In this process, the pyridine is first oxidized to the corresponding N-oxide. Irradiation of the pyridine N-oxide then induces a rearrangement cascade that ultimately leads to the formation of the 3-hydroxypyridine (B118123) (or 3-pyridinol). This transformation is synthetically useful and can be applied to a diverse range of substrates, including medicinally relevant molecules. acs.orgnih.govnih.gov
Another route to 2-amino-3-hydroxypyridines starts from furan-2-carboxylic acid derivatives. The process involves reacting the furan (B31954) derivative with ammonia at high temperatures in a solvent containing amide groups and in the presence of an acid catalyst. google.com A different approach begins with furfural, which undergoes a ring-opening reaction with chlorine, followed by reaction with an ammonia sulfamate (B1201201) solution and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine (B21099). patsnap.com
Convergent and Linear Synthesis Pathways for this compound
The construction of this compound can be approached through either a linear sequence, where a starting pyridine scaffold is modified step-by-step, or a convergent approach, where different fragments are synthesized independently before being combined.
Sequential Functional Group Installation and Transformation
Linear synthesis strategies typically commence with a pre-existing pyridine ring, followed by the sequential introduction and manipulation of the required functional groups. A hypothetical linear approach could start from a simpler, commercially available substituted pyridine.
For instance, a synthetic route could begin with a 2-methylpyridine derivative. The methyl group at the C-2 position can be oxidized to a carbaldehyde. A common method for this transformation is the use of selenium dioxide (SeO2). The amino and hydroxyl groups can then be introduced through electrophilic substitution reactions, such as nitration followed by reduction, and hydroxylation. The directing effects of the existing substituents on the pyridine ring are crucial for achieving the desired regiochemistry.
Another linear strategy could involve starting with a pyridine N-oxide. The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitution, often directing substituents to the 2- and 4-positions. For example, nitration of pyridine N-oxide, followed by reduction, could introduce an amino group. Subsequent functional group interconversions would be necessary to install the hydroxyl and carbaldehyde groups at the correct positions.
Table 1: Comparison of Potential Linear Synthesis Steps
| Step | Reagents and Conditions | Purpose | Key Considerations |
| Oxidation of 2-methylpyridine | 1. SeO2, dioxane, heat | Forms the 2-carbaldehyde group. | Can have moderate to good yields, but SeO2 is toxic. |
| Nitration | HNO3/H2SO4 | Introduces a nitro group, a precursor to the amino group. | Requires careful control of temperature and reaction time to avoid over-nitration. |
| Reduction of Nitro Group | H2, Pd/C or SnCl2, HCl | Converts the nitro group to an amino group. | A variety of reducing agents can be used, depending on the presence of other functional groups. |
| Hydroxylation | Various methods | Introduces the hydroxyl group. | Direct hydroxylation of pyridines can be challenging and may require specialized reagents. |
Heterocyclic Ring-Forming Reactions Incorporating Pyridine Features
Convergent synthesis approaches build the pyridine ring from acyclic precursors, incorporating the desired substituents during the cyclization process. These methods can offer greater flexibility and control over the final substitution pattern.
One of the most well-known methods for pyridine synthesis is the Hantzsch pyridine synthesis. acsgcipr.org This typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.org To synthesize this compound via a Hantzsch-type reaction, appropriately substituted starting materials would be required. For example, a β-ketoester bearing a protected amino group and an aldehyde with a protected hydroxyl group could be envisioned as precursors.
Another powerful convergent strategy involves [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In this approach, a diene and a dienophile react to form a six-membered ring. For the synthesis of pyridines, azadienes can be reacted with alkynes. The substituents on both the azadiene and the alkyne would determine the final substitution pattern of the pyridine ring.
Metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes and nitriles, also provide a convergent route to substituted pyridines. This method allows for the assembly of the pyridine ring from simple, readily available starting materials in a single step. The choice of catalyst and ligands can influence the regioselectivity of the cycloaddition.
Table 2: Overview of Potential Heterocyclic Ring-Forming Reactions
| Reaction Type | Description | Starting Materials | Advantages |
| Hantzsch Pyridine Synthesis | Condensation reaction to form a dihydropyridine, which is then oxidized. | Aldehyde, β-ketoesters, ammonia or an ammonia source. | Well-established, often high-yielding. |
| [4+2] Cycloaddition | Reaction of an azadiene with an alkyne to form the pyridine ring. | Substituted azadienes and alkynes. | Can provide access to complex substitution patterns. |
| [2+2+2] Cycloaddition | Metal-catalyzed reaction of two alkyne molecules and a nitrile. | Alkynes, nitriles. | Convergent and atom-economical. |
Considerations for Scalable and Sustainable Synthesis of this compound
The development of a synthetic route for this compound that is suitable for large-scale production requires careful consideration of factors such as cost, safety, and environmental impact. Green chemistry principles provide a framework for designing more sustainable chemical processes. acs.orgnih.gov
For a scalable synthesis, the use of expensive or hazardous reagents should be minimized. For example, while selenium dioxide is effective for the oxidation of methylpyridines, its toxicity is a significant drawback for large-scale production. Alternative, greener oxidation methods, such as catalytic oxidation using molecular oxygen as the oxidant, would be preferable. acsgcipr.org
The choice of solvent is another critical factor in sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. acs.orgnih.gov Microwave-assisted synthesis has also emerged as a green chemistry tool that can accelerate reaction times and improve yields, often with reduced solvent usage. acs.org
Catalysis plays a central role in sustainable chemistry. The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is preferred over stoichiometric reagents. Metal-catalyzed reactions, such as the [2+2+2] cycloaddition, can be highly efficient, but the cost and toxicity of the metal catalyst must be considered. The development of catalysts based on abundant and non-toxic metals is an active area of research.
Finally, a thorough process safety assessment is essential before any synthesis is scaled up. This includes identifying potential hazards, such as exothermic reactions or the formation of unstable intermediates, and implementing appropriate control measures to ensure safe operation.
Chemical Reactivity and Derivatization Studies of 4 Amino 3 Hydroxypyridine 2 Carbaldehyde
Reactivity of the Carbaldehyde Group
The carbonyl carbon of the carbaldehyde group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom. This makes it a prime target for a wide array of nucleophilic addition reactions. Furthermore, the aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, offering straightforward pathways for functional group interconversion.
Imine and Schiff Base Formation with Nitrogen Nucleophiles
The reaction of the carbaldehyde group with primary amines is a cornerstone of its chemistry, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond in the Schiff base is a versatile functional group in its own right, often utilized in the synthesis of coordination complexes and heterocyclic compounds. The reaction is typically carried out by refluxing the aldehyde with the desired primary amine in a suitable solvent, such as ethanol (B145695).
Table 1: Examples of Schiff Base Formation
| Nitrogen Nucleophile | Product Structure (Illustrative) | Product Name |
| Aniline | N-((4-amino-3-hydroxypyridin-2-yl)methylene)aniline | |
| Ethylamine | N-((4-amino-3-hydroxypyridin-2-yl)methylene)ethanamine | |
| Hydroxylamine | 4-amino-3-hydroxypyridine-2-carbaldehyde oxime | |
| Glycine | 2-(((4-amino-3-hydroxypyridin-2-yl)methylene)amino)acetic acid |
The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed process that proceeds through a distinct multi-step mechanism. libretexts.org
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.net
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, resulting in a neutral amino alcohol intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the -OH group into a much better leaving group, -OH2+. libretexts.org
Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org
The equilibrium of this reaction can often be shifted toward the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
When this compound is reacted with an enantiomerically pure chiral primary amine, a pair of diastereomeric imines is formed. rsc.org This process serves as a valuable method for determining the enantiomeric purity of chiral amines using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
For example, the reaction with (S)-1-phenylethanamine would produce two diastereomers: (S)-N-((4-amino-3-hydroxypyridin-2-yl)methylene)-1-phenylethanamine and (R)-N-((4-amino-3-hydroxypyridin-2-yl)methylene)-1-phenylethanamine (if starting with a racemic amine). Because diastereomers have different physical properties, their corresponding nuclei exist in slightly different chemical environments. This difference can lead to the appearance of separate, distinguishable signals in the ¹H or ¹³C NMR spectrum. rsc.orgnih.gov The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original amine sample. nih.gov
Oxidation Reactions to Corresponding Carboxylic Acids
The carbaldehyde group can be oxidized to the corresponding carboxylic acid, yielding 4-amino-3-hydroxypyridine-2-carboxylic acid. The choice of oxidizing agent is critical to ensure chemoselectivity, preventing unwanted side reactions with the electron-rich pyridine (B92270) ring or the amino and hydroxyl substituents. nih.gov Mild oxidizing agents are generally preferred.
Table 2: Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Description | Selectivity |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | An alkaline solution of silver nitrate (B79036) and ammonia (B1221849). Oxidizes aldehydes, producing a characteristic silver mirror. | High selectivity for aldehydes. Does not typically affect alcohols, amino groups, or aromatic rings. |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent. Reaction conditions (pH, temperature) must be carefully controlled. | Low selectivity. Can potentially oxidize the pyridine ring or other substituents if conditions are too harsh. |
| Potassium Dichromate (K₂Cr₂O₇) | A strong oxidizing agent, typically used in acidic conditions (e.g., with H₂SO₄). | Low selectivity. Similar to KMnO₄, it can lead to over-oxidation or side reactions. |
| Hydrogen Peroxide (H₂O₂) | A greener oxidizing agent, often used with a catalyst. | Moderate selectivity. Can be effective under controlled conditions. acs.org |
Reduction Reactions to Pyridine Methanol (B129727) Derivatives
The reduction of the carbaldehyde group provides a direct route to the corresponding primary alcohol, (4-amino-3-hydroxypyridin-2-yl)methanol. This transformation is most commonly achieved using metal hydride reagents. The selection of the reducing agent is important for achieving high chemoselectivity.
Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect more robust functional groups like aromatic rings under standard conditions. rsc.orgtandfonline.com The reaction is usually performed in a protic solvent such as methanol or ethanol at room temperature. pressbooks.pub In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would also effectively reduce the aldehyde but requires anhydrous conditions and is generally less selective. libretexts.org
Table 3: Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Solvent | Conditions | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Excellent for aldehydes and ketones. Does not reduce the pyridine ring. rsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | 0 °C, followed by aqueous workup | Strong and less selective. Reduces aldehydes, ketones, esters, and carboxylic acids. Requires careful handling. libretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | H₂ gas, Pd/C, PtO₂ | Can reduce both the aldehyde and potentially the pyridine ring, depending on the catalyst and conditions. |
Nucleophilic Addition Reactions at the Carbonyl Center
Beyond nitrogen nucleophiles, the electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon-based and other nucleophiles. These reactions are fundamental for forming new carbon-carbon bonds and introducing diverse functional groups.
A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as a potent carbon nucleophile. nih.gov The addition of a Grignard reagent to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orglibretexts.org
Another important reaction is the formation of a cyanohydrin through the addition of a cyanide ion (typically from NaCN or KCN). chemistrysteps.com This reaction is reversible and base-catalyzed, yielding a product that contains both a hydroxyl and a nitrile group on the same carbon. pressbooks.pub Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com
Table 4: Nucleophilic Addition Reactions at the Carbonyl Carbon
| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) | Product Class |
| Organometallic Reagent | Methylmagnesium bromide (CH₃MgBr) | Alkoxide | 1-(4-amino-3-hydroxypyridin-2-yl)ethan-1-ol | Secondary Alcohol |
| Cyanide Ion | Sodium Cyanide (NaCN) | Alkoxide | 2-(4-amino-3-hydroxypyridin-2-yl)-2-hydroxyacetonitrile | Cyanohydrin |
| Hydride Ion | Sodium Borohydride (NaBH₄) | Alkoxide | (4-amino-3-hydroxypyridin-2-yl)methanol | Primary Alcohol |
| Amine | Aniline (C₆H₅NH₂) | Carbinolamine | N-((4-amino-3-hydroxypyridin-2-yl)methylene)aniline | Imine (Schiff Base) |
Reactivity of the Amino Group
The amino group at the 4-position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, and cyclization reactions to form fused heterocyclic systems.
Acylation and Sulfonylation for Amide and Sulfonamide Formation
The nucleophilic nature of the amino group in this compound allows it to readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields N-acylated derivatives. The choice of acylating agent can be varied to introduce a wide range of substituents. For instance, reaction with acetyl chloride would yield the corresponding acetamide. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. ijarsct.co.in The resulting sulfonamides are often more stable than the corresponding amides. The general scheme for these reactions involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. ijarsct.co.inresearchgate.net
Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyridine Analogs
| Reagent | Product Type | General Conditions |
| Acetyl chloride | Amide | Inert solvent, base (e.g., pyridine) |
| Benzoyl chloride | Amide | Inert solvent, base (e.g., triethylamine) |
| Acetic anhydride | Amide | +/- catalyst (e.g., DMAP) |
| p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent, base (e.g., pyridine) |
| Methanesulfonyl chloride | Sulfonamide | Inert solvent, base (e.g., triethylamine) |
Note: This table presents general reaction conditions for the acylation and sulfonylation of aminopyridines. The specific conditions for this compound may vary.
Reactions Leading to Fused Heterocyclic Systems
The amino group of this compound, in concert with the adjacent carbaldehyde group, provides a versatile scaffold for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial condensation or cyclization step involving the amino and carbaldehyde functionalities.
For example, condensation of the amino group with a suitable three-carbon synthon could lead to the formation of a fused pyrimidine (B1678525) ring. The specific reagents and reaction conditions will determine the nature of the resulting heterocyclic system. The synthesis of fused heterocycles is a significant area of research due to their diverse biological activities. nih.gov The presence of the hydroxyl group can also influence the course of these cyclization reactions, potentially participating in the cyclization or modifying the reactivity of the other groups.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 3-position is another key functional group that contributes to the chemical versatility of this compound. It can undergo etherification and esterification reactions and is also involved in tautomeric equilibria.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or sulfates in the presence of a base. The Williamson ether synthesis is a common method employed for this transformation. The choice of the alkylating agent allows for the introduction of various alkyl or aryl groups, thereby modifying the lipophilicity and other physicochemical properties of the molecule.
Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with carboxylic acids, acid chlorides, or anhydrides. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can provide the desired esters under milder conditions.
Table 2: Illustrative Etherification and Esterification Reactions for Hydroxypyridine Analogs
| Reagent | Product Type | General Conditions |
| Methyl iodide | Ether | Base (e.g., NaH), inert solvent |
| Benzyl bromide | Ether | Base (e.g., K2CO3), polar aprotic solvent |
| Acetic anhydride | Ester | Base (e.g., pyridine) or acid catalyst |
| Benzoyl chloride | Ester | Base (e.g., triethylamine), inert solvent |
Note: This table illustrates general conditions for etherification and esterification of hydroxypyridines. Specific conditions for this compound would need to be optimized.
Proton Transfer and Tautomeric Equilibria
The hydroxyl group of this compound can participate in proton transfer reactions, acting as a proton donor. nih.govnih.gov Furthermore, it is involved in a significant tautomeric equilibrium. Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.comwayne.edu In the case of 3-hydroxypyridine (B118123) derivatives, the equilibrium between the hydroxy and the zwitterionic pyridone form is influenced by the solvent and the presence of other substituents on the ring. nih.govyoutube.com
The tautomeric equilibrium can have a profound impact on the reactivity of the molecule. For example, the pyridone tautomer may exhibit different nucleophilic or electrophilic properties compared to the hydroxypyridine form. Computational studies on simpler hydroxypyridines have shown that the relative stability of the tautomers can be influenced by factors such as intramolecular hydrogen bonding. wayne.edunih.gov
Interplay of Functional Groups in Reaction Pathways
The amino and hydroxyl groups are electron-donating, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. This activating effect can enhance the nucleophilicity of the ring and influence the regioselectivity of electrophilic substitution reactions. Conversely, the carbaldehyde group is electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to it.
The proximity of the three functional groups can also lead to intramolecular interactions. For instance, an intramolecular hydrogen bond could form between the hydroxyl group and the nitrogen of the amino group, or between the hydroxyl group and the oxygen of the carbaldehyde group. Such interactions can affect the acidity of the hydroxyl proton and the nucleophilicity of the amino group.
In derivatization reactions, the relative reactivity of the functional groups needs to be considered. For example, in acylation reactions, both the amino and hydroxyl groups are potential sites of reaction. Selective acylation of the more nucleophilic amino group can often be achieved under controlled conditions. However, protection of one group may be necessary to achieve selective derivatization of the other. The aldehyde group can also participate in reactions, for example, by forming an imine with the amino group of another molecule or undergoing condensation reactions, further highlighting the complex reactivity of this multifunctional compound.
Intramolecular Cyclizations and Rearrangements
The proximate positioning of the amino, hydroxyl, and carbaldehyde groups in this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions are often driven by the formation of stable five- or six-membered rings.
Detailed research has shown that analogous ortho-aminoaromatic aldehydes and ketones are pivotal intermediates in the synthesis of a wide array of fused heterocycles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of related compounds. For instance, the reaction of this molecule with compounds containing an active methylene (B1212753) group in the presence of a base can lead to the formation of fused pyridine derivatives.
One plausible pathway involves the initial condensation of the active methylene compound with the carbaldehyde group, followed by a cyclization step involving either the amino or the hydroxyl group. For example, reaction with malononitrile (B47326) could proceed through a Knoevenagel condensation, followed by an intramolecular nucleophilic attack of the amino group on one of the nitrile groups, leading to the formation of a pyrido[2,3-b]pyridine derivative.
Similarly, derivatization of the amino group, for instance, by acylation, followed by treatment with a dehydrating agent, could trigger a cyclization involving the hydroxyl group, potentially yielding a pyrido[3,2-d]oxazole system. The regioselectivity of these cyclizations would be influenced by the reaction conditions and the nature of the reactants.
The inherent tautomerism of the 3-hydroxypyridine moiety to its corresponding pyridone form can also play a crucial role in the rearrangement and cyclization pathways. Under certain conditions, the molecule may exist in equilibrium with its 3-oxo-tautomer, which could open up alternative reaction pathways.
Table 1: Plausible Intramolecular Cyclization Reactions of this compound Derivatives
| Reactant | Proposed Product | Reaction Type |
| Malononitrile | Substituted Pyrido[2,3-b]pyridine | Knoevenagel condensation followed by cyclization |
| Ethyl Cyanoacetate | Substituted Pyrido[2,3-b]pyridin-2-one | Knoevenagel condensation followed by lactamization |
| Acetyl Chloride (on amino group) then PPA | Substituted Pyrido[3,2-d]oxazole | N-acylation followed by cyclodehydration |
Chelation-Assisted Reaction Mechanisms
The presence of the amino and hydroxyl groups in proximity to the carbaldehyde group allows this compound to act as a bidentate or even a tridentate ligand, forming stable complexes with various metal ions. This chelation can significantly influence the molecule's reactivity through several mechanisms.
Studies on the coordination chemistry of the closely related compound, 2-aminonicotinaldehyde (which lacks the 3-hydroxyl group), have demonstrated its ability to coordinate with transition metal ions such as Co(II), Ni(II), and Cu(II). In these complexes, the ligand coordinates to the metal center through the pyridine nitrogen and the nitrogen of the amino group, forming a stable five-membered chelate ring.
It is highly probable that this compound would exhibit similar chelating behavior, with the potential for the hydroxyl group to also participate in coordination, leading to even more stable complexes. The formation of such a chelate would have profound electronic and steric effects on the molecule.
Electronically, coordination of a Lewis acidic metal ion to the pyridine nitrogen and the amino group would increase the electrophilicity of the pyridine ring and, more importantly, the carbaldehyde carbon. This activation would render the formyl group more susceptible to nucleophilic attack. Consequently, reactions that are sluggish in the absence of a metal catalyst could be significantly accelerated.
Sterically, the formation of a rigid chelate structure would lock the molecule into a specific conformation. This can be exploited to control the stereochemistry of reactions at or near the reactive centers. Furthermore, in intramolecular cyclization reactions, chelation can act as a template, pre-organizing the molecule in a conformation that favors the desired cyclization pathway, thereby enhancing the yield and regioselectivity of the reaction.
The spectroscopic changes upon chelation provide evidence for the metal-ligand interaction. For instance, in the infrared (IR) spectrum, the stretching frequency of the C=O bond of the carbaldehyde group would be expected to shift upon coordination. Similarly, in the ¹H NMR spectrum, the chemical shifts of the protons in the vicinity of the coordinating atoms would be altered.
Table 2: Representative Spectroscopic Data for Metal Complexes of 2-Aminonicotinaldehyde (Analog of this compound)
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
| 2-Aminonicotinaldehyde (Ligand) | ν(NH₂): 3450, 3330; ν(C=O): 1680 | δ(CHO): 9.85; δ(NH₂): 6.50 |
| [Co(2-ANA)₂Cl₂] | ν(NH₂): ~3300, ~3150 (shifted); ν(C=O): ~1650 (shifted) | δ(CHO): shifted downfield; δ(NH₂): broadened and shifted |
| [Ni(2-ANA)₂Cl₂] | ν(NH₂): ~3310, ~3160 (shifted); ν(C=O): ~1655 (shifted) | Paramagnetically shifted and broadened signals |
| [Cu(2-ANA)₂Cl₂] | ν(NH₂): ~3290, ~3140 (shifted); ν(C=O): ~1645 (shifted) | Paramagnetically shifted and broadened signals |
| (Note: Data is based on the analogous compound 2-aminonicotinaldehyde and is representative of the expected changes upon chelation.) |
Coordination Chemistry of 4 Amino 3 Hydroxypyridine 2 Carbaldehyde
Ligand Properties and Potential Chelation Modes
The coordination behavior of 4-Amino-3-hydroxypyridine-2-carbaldehyde is dictated by the presence of several donor atoms and their spatial arrangement, which allows for various chelation modes.
The molecular structure of this compound presents three types of potential donor atoms for metal coordination: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atoms of the hydroxyl and carbaldehyde groups. This arrangement allows the ligand to act as a versatile chelating agent.
The pyridine nitrogen, with its available lone pair of electrons, is a common coordination site for metal ions. The amino group also possesses a lone pair on the nitrogen atom, making it a potential donor. The hydroxyl group can coordinate to a metal ion through its oxygen atom, often after deprotonation to form an alkoxide. Similarly, the carbonyl oxygen of the carbaldehyde group can act as a donor site.
The combination of these donor sites allows for several chelation modes. For instance, the ligand can act as a bidentate ligand, coordinating through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered chelate ring. Another bidentate mode could involve the amino nitrogen and the pyridine nitrogen. Tridentate coordination is also possible, potentially involving the pyridine nitrogen, the deprotonated hydroxyl oxygen, and the carbonyl oxygen. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
The amino and hydroxyl groups significantly influence the metal binding affinity of this compound. The hydroxyl group, being acidic, can be deprotonated to form an anionic oxygen donor, which generally forms stronger coordinate bonds with metal ions compared to a neutral hydroxyl group. The presence of the electron-donating amino group can increase the electron density on the pyridine ring, potentially enhancing the basicity of the pyridine nitrogen and its affinity for metal ions.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.
Transition metal complexes of ligands similar to this compound have been successfully synthesized. researchgate.netnih.gov For instance, the reaction of related pyridine-based ligands with salts of Palladium(II), Platinum(II), Copper(II), Cobalt(II), Iron(II/III), and Zinc(II) in solvents like ethanol (B145695) or methanol (B129727) can lead to the formation of stable complexes. jocpr.comnih.govworktribe.comresearchgate.net The synthesis often involves refluxing a mixture of the ligand and the metal salt, followed by isolation and purification of the solid complex. The stoichiometry of the resulting complexes, whether 1:1, 1:2, or other ratios of metal to ligand, depends on the coordination number of the metal ion and the chelation mode of the ligand.
Table 1: Examples of Synthesized Transition Metal Complexes with Related Pyridine-Based Ligands
| Metal Ion | Ligand Type | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |
| Copper(II) | Schiff base of 4-pyridine carboxaldehyde | 1:2 | jocpr.com |
| Nickel(II) | Schiff base of 4-pyridine carboxaldehyde | 1:2 | jocpr.com |
| Cobalt(II) | Schiff base of 4-pyridine carboxaldehyde | 1:2 | jocpr.com |
| Iron(III) | 2-pyridineformamide 3-piperidylthiosemicarbazone | 1:2 | researchgate.net |
| Zinc(II) | 2-pyridineformamide 3-piperidylthiosemicarbazone | 1:1 | researchgate.net |
| Palladium(II) | Pyridine-2-carbaldehyde thiosemicarbazone | 1:1 and 1:2 | nih.gov |
| Platinum(II) | Pyridine-2-carbaldehyde thiosemicarbazone | 1:1 and 1:2 | nih.gov |
This table presents data from related compounds to illustrate the formation of transition metal complexes.
The coordination geometry of the metal complexes is determined by the nature of the metal ion and the ligand. For instance, Palladium(II) and Platinum(II) complexes with similar ligands often exhibit a square planar geometry. nih.gov Copper(II) complexes can adopt square planar or distorted octahedral geometries, while Cobalt(II) and Zinc(II) complexes are commonly found in tetrahedral or octahedral arrangements. jocpr.comworktribe.com Iron(II/III) complexes typically exhibit octahedral geometry. worktribe.com
The stoichiometry of the complexes is influenced by the charge of the metal ion and the denticity of the ligand. Bidentate ligands often form complexes with a 1:2 metal-to-ligand ratio with divalent metal ions having a coordination number of four or six. Tridentate ligands can form 1:1 or 1:2 complexes depending on the metal's coordination preferences.
Table 2: Common Coordination Geometries of Transition Metal Ions
| Metal Ion | Common Coordination Number(s) | Typical Geometry |
| Palladium(II) | 4 | Square Planar |
| Platinum(II) | 4 | Square Planar |
| Copper(II) | 4, 6 | Square Planar, Octahedral (often distorted) |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |
| Iron(II/III) | 6 | Octahedral |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |
Spectroscopic and Structural Elucidation of 4 Amino 3 Hydroxypyridine 2 Carbaldehyde and Its Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Chromophoric Behavior
Specific experimental data on the UV-Vis absorption spectra of 4-Amino-3-hydroxypyridine-2-carbaldehyde, including absorption maxima (λmax) and molar absorptivity values, are not documented in the reviewed literature. For related pyridine (B92270) derivatives, electronic transitions are typically of the π→π* and n→π* type. For instance, studies on Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) show absorption bands in the UV-Vis region corresponding to such transitions. researchgate.net However, the presence and position of the aldehyde and amino groups directly on the 4-Amino-3-hydroxypyridine scaffold would significantly influence the energy of these transitions, making direct comparisons speculative.
pH-Dependent UV-Vis Studies for Protonation States
There are no published pH-dependent UV-Vis studies for this compound. Such an analysis would be valuable for determining the pKa values of the amino and hydroxyl groups and understanding the different protonation states of the molecule in varying acidic and basic conditions. Studies on similar compounds, like Schiff bases of 2-amino-3-hydroxypyridine, have successfully used this method to determine the pKa of phenolic OH-groups, demonstrating the utility of the technique for this class of compounds. researchgate.net
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
Experimental high-resolution mass spectrometry (HRMS) data for this compound has not been reported. The molecular formula for this compound is C₆H₆N₂O₂, which corresponds to a theoretical exact mass that could be precisely confirmed by HRMS analysis, providing unequivocal evidence of its elemental composition.
Table 1: Theoretical Molecular Weight of this compound
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C₆H₆N₂O₂ | 138.0429 |
Note: This table represents a theoretical calculation, not experimental data.
Fragmentation Pathway Analysis for Structural Insights
A detailed fragmentation pathway for this compound from tandem mass spectrometry (MS/MS) experiments is not available. Analysis of fragmentation patterns is crucial for confirming the molecular structure by identifying characteristic losses of functional groups. For example, related multifunctional amino acids show distinctive fragmentation processes, such as the loss of CO₂ or H₂O, which are dependent on the molecular structure and the site of ionization. nih.gov A similar analysis for the title compound would provide valuable structural insights but remains to be performed.
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of this compound has not been published. This technique is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Intermolecular Interactions and Crystal Packing Motifs
The supramolecular architecture of this compound and its derivatives is predominantly governed by a network of intermolecular hydrogen bonds, complemented by π-π stacking interactions. These non-covalent forces dictate the molecular conformation and the packing of molecules in the crystal lattice, leading to the formation of distinct and stable three-dimensional structures.
The presence of amino (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups, in conjunction with the pyridine ring nitrogen, provides multiple sites for hydrogen bonding. These interactions are the primary driving force for the assembly of molecules in the solid state. The amino group can act as a hydrogen bond donor, while the hydroxyl group can function as both a donor and an acceptor. The carbonyl oxygen and the pyridine nitrogen are effective hydrogen bond acceptors.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| O⋯H/H⋯O | 43.1 |
| H⋯H | 24.2 |
| N⋯H/H⋯N | 10.0 |
| C⋯H/H⋯C | 8.7 |
| S⋯H/H⋯S | 7.9 |
| C⋯C | 2.5 |
| O⋯N/N⋯O | 1.6 |
| C⋯O/O⋯C | 1.1 |
| S⋯O/O⋯S | 0.9 |
This data is derived from the analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide and is presented as a predictive model for the interactions in this compound. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings contribute to the stabilization of the crystal structure. These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements, and are influenced by the electronic nature of the substituents on the pyridine ring. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions leads to the formation of complex and varied crystal packing motifs, such as sheets and chains. nih.govrsc.orgresearchgate.net For instance, in some pyridine carboxamide derivatives, loosely π-stacked molecules form a stepped or staircase-like progression. In N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen-bonding interactions lead to the formation of a two-dimensional network. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Amino 3 Hydroxypyridine 2 Carbaldehyde
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are widely used to predict a range of molecular properties with a favorable balance of accuracy and computational cost.
Prediction of Electronic Structure and Molecular Orbitals
While specific DFT studies on 4-Amino-3-hydroxypyridine-2-carbaldehyde are not extensively detailed in publicly available literature, the methodology allows for precise prediction of its electronic landscape. Such calculations would determine the distribution of electron density, revealing the most electron-rich and electron-deficient areas of the molecule.
A key output of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and optical properties. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the amino and hydroxyl substituents, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative of typical DFT outputs and not from a specific study on this molecule.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
Conformational Analysis and Energetics of Tautomers
The structural flexibility of this compound, particularly the rotation around the single bonds connecting the substituents to the pyridine (B92270) ring, allows for multiple conformations. Furthermore, the presence of hydroxyl and amino groups adjacent to the ring nitrogen and the carbaldehyde group allows for the existence of several tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact the molecule's chemical behavior.
Quantum chemical calculations are essential for exploring the potential energy surface of the molecule. By systematically rotating bonds and modeling different protonation states, researchers can identify the most stable conformers and tautomers. These calculations provide the relative energies of each form, allowing for the prediction of which structures are most likely to exist under different conditions. For this molecule, keto-enol and imine-enamine tautomerism are significant possibilities that would be investigated.
Molecular Dynamics Simulations to Model Solution Behavior
While quantum calculations often model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to understand how a molecule behaves in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, an MD simulation would place the molecule in a box of solvent molecules and calculate the forces between all atoms. By simulating their movements over nanoseconds or longer, MD can reveal:
Solvation Shell Structure: How water molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the molecule's amino, hydroxyl, and aldehyde groups and the surrounding water.
Conformational Dynamics: How the molecule's shape and the orientation of its functional groups fluctuate in solution.
This information is crucial for understanding the molecule's solubility, stability, and how it presents itself for interaction with other molecules in a biological medium.
Molecular Docking Studies for Potential Biological Interactions
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. This method is fundamental in drug discovery and chemical biology for screening potential drug candidates and hypothesizing their mechanisms of action.
In a molecular docking study involving this compound, the molecule would be computationally "placed" into the active site of a selected protein target. The algorithm would then explore various binding poses and orientations, scoring them based on their predicted binding affinity. The results would highlight the most probable binding mode and identify key interactions, such as:
Hydrogen bonds between the molecule's functional groups and amino acid residues in the protein's active site.
Hydrophobic interactions between the pyridine ring and nonpolar residues.
Electrostatic interactions.
Such studies could, for instance, explore its potential to interact with kinases or other enzymes where pyridine-based scaffolds are known to be active.
Table 2: Illustrative Molecular Docking Results (Note: This table is a generalized example of docking output and does not represent a specific study on this compound.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Types |
|---|---|---|---|
| Example Kinase 1 | -7.5 | Lys72, Glu91, Leu135 | H-Bond, Electrostatic, Hydrophobic |
| Example Oxidase 2 | -6.8 | His340, Tyr88, Phe341 | H-Bond, Pi-Pi Stacking |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts of a molecule. Calculations for this compound would provide a theoretical spectrum that could be compared with experimental data to aid in signal assignment.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions (primarily from the HOMO to the LUMO and other nearby orbitals), TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-visible range. This provides insight into the molecule's color and electronic properties.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activity (QSAR). These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.
Although specific QSAR/QSPR models for this compound are not documented, it could be included in a larger dataset of related pyridine derivatives to build such a model. The goal would be to identify which molecular features are most important for a given property or activity. For example, a QSAR model might reveal that the biological activity of a series of pyridine inhibitors is strongly correlated with their HOMO energy and a particular steric descriptor. These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
Applications in Advanced Materials and Chemical Sensing
Development as Fluorescent Probes and Chemical Sensors
The inherent electronic structure of the aminopyridine scaffold is a promising platform for the development of fluorescent materials. Unsubstituted pyridin-2-amine, for instance, is known to have a high quantum yield, making it a potential core for a fluorescent probe. nih.gov The development of fluorescent molecules is crucial for applications in biological imaging, immunoassays, and the selective labeling of biomolecules. nih.gov
Research into multi-substituted aminopyridines has shown that their fluorescent properties can be tuned through chemical modifications. nih.gov For example, a series of fluorescent molecules with an aminopyridine scaffold demonstrated that substituents on the amine group can significantly influence the quantum yield. nih.gov In one study, an aminopyridine with a cyclohexyl group attached to the amine exhibited a high quantum yield of over 0.40. nih.gov Furthermore, the introduction of an azide (B81097) group onto the aminopyridine scaffold can create a "pro-fluorescent" probe, where fluorescence is quenched until the azide group undergoes a click reaction with an alkyne, thereby offering a low-background method for bio-labeling. nih.gov
Similarly, studies on 3-aminopyridin-2(1H)-ones, which share structural similarities with 4-amino-3-hydroxypyridine-2-carbaldehyde, have revealed effective luminophores with quantum yields as high as 0.78. researchgate.net The photophysical properties of these compounds are influenced by their structure, indicating that the specific substitution pattern on the pyridine (B92270) ring is key to their fluorescence. researchgate.net Given these findings, it is plausible that this compound could serve as a foundational structure for novel fluorescent probes and chemical sensors, although specific research to confirm this is not yet available. The presence of multiple functional groups could also allow for the targeted sensing of specific analytes through chelation or hydrogen bonding, which would modulate the compound's fluorescent properties.
Table 1: Photophysical Properties of Related Aminopyridine Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the aminopyridine scaffold.
| Compound Class | Example Substituent | Max Emission Wavelength (λem) | Quantum Yield (Φ) | Reference |
| 6-Phenyl Substituted Aminopyridine | Tertiary Butyl | N/A | 0.31 | nih.gov |
| 6-Phenyl Substituted Aminopyridine | Cyclohexyl | N/A | > 0.40 | nih.gov |
| 3-Aminopyridin-2(1H)-ones | 4-Aryl substituted | N/A | up to 0.78 | researchgate.net |
Incorporation into Functional Polymeric Systems
The functional groups of this compound make it a candidate for incorporation into polymeric systems to impart specific functions. The aldehyde group can react with various nucleophiles, the amino group can participate in polymerization reactions (e.g., forming polyamides or polyimines), and the hydroxyl group can be involved in esterification or etherification reactions.
While there is no direct research on the use of this compound in synthetic polymers, the modification of polymers with a related compound, pyridoxal (B1214274), provides an illustrative example. Pyridoxal has been used to create pyridoxalated-polymerized hemoglobin, a modified biopolymer developed as a potential blood substitute. nih.gov In this application, the pyridoxal moiety is chemically attached to the hemoglobin protein, which is then polymerized. nih.gov This modification is intended to improve the oxygen-carrying properties and vascular retention time of the hemoglobin solution. nih.gov
This example of polymer modification with a pyridoxal derivative suggests that this compound could similarly be tethered to or incorporated into polymer backbones. Such functionalized polymers could find applications in areas like catalysis, drug delivery, or as materials with specific optical or electronic properties, stemming from the pyridine core. For instance, polymers containing this moiety could be designed to chelate metal ions or to have specific recognition sites for sensing applications.
Utilization in Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions, such as hydrogen bonding and metal-ligand coordination. The structure of this compound, with its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen, hydroxyl oxygen, and carbonyl oxygen), as well as potential metal coordination sites, makes it a promising building block for supramolecular assemblies.
The pyridine nitrogen and the amino group of aminopyridine derivatives are known to coordinate with metal ions. For example, 2-amino-3-methylpyridine has been shown to form coordination complexes with silver(I) and copper(II) ions. mdpi.com In these complexes, the pyridine ring nitrogen acts as an efficient nucleophilic center that binds to the metal ion. mdpi.com In some cases, the amino group can also participate in bridging between metal centers, leading to the formation of coordination polymers. mdpi.com
The hydroxyl group, particularly in conjunction with a neighboring carbonyl or pyridine nitrogen, is also a key player in forming stable metal complexes and participating in hydrogen-bonded networks. The 3-hydroxyl group is crucial for the self-assembly of certain pharmaceutical cocrystals, where it forms hydrogen bonds that dictate the final supramolecular architecture. rsc.org Similarly, organic acids and aminopyridine derivatives can co-crystallize through a network of hydrogen bonds to form supramolecular assemblies. mdpi.com
Given these precedents, this compound could be utilized in the following ways in supramolecular chemistry:
As a ligand for coordination-driven self-assembly: The compound could coordinate to metal centers to form discrete metallacycles or extended metal-organic frameworks (MOFs). The specific geometry of the resulting assembly would be directed by the coordination preferences of the metal ion and the arrangement of the binding sites on the ligand.
As a building block for hydrogen-bonded networks: The multiple hydrogen bonding sites could be exploited to form intricate one-, two-, or three-dimensional networks through self-assembly or co-assembly with other complementary molecules.
While these applications are speculative in the absence of direct research, the chemical nature of this compound strongly supports its potential as a versatile component in the construction of advanced materials and supramolecular systems.
Role As a Synthetic Building Block in Complex Chemical Architectures
Precursor for Novel Heterocyclic Compounds
The strategic positioning of the amino and carbaldehyde groups ortho to each other on the pyridine (B92270) ring makes 4-Amino-3-hydroxypyridine-2-carbaldehyde an ideal substrate for cyclocondensation reactions to form fused heterocyclic systems. This structural motif is particularly amenable to reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group (such as a ketone or ester) to construct quinoline and related fused-ring systems. wikipedia.orgjk-sci.comalfa-chemistry.comresearchgate.netorganic-chemistry.org
By reacting this compound with various ketones, esters, or nitriles, a range of novel fused pyridopyrimidines, pyridothiazines, or other related polycyclic aromatic systems can be synthesized. These reactions typically proceed through an initial aldol or Knoevenagel condensation followed by cyclization and dehydration, effectively using the inherent reactivity of the starting material to build molecular complexity in a single step. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. mdpi.com
| Reaction Type | Reactant B | Resulting Heterocyclic Core |
| Friedländer Annulation | Ketones (e.g., cyclohexanone) | Fused Pyridonaphthyridines |
| Condensation | Malononitrile (B47326) | Aminopyridopyridines |
| Condensation | Ethyl Cyanoacetate | Pyridopyridinones |
Scaffold for the Development of Enzyme Mimics and Inhibitors
The structure of this compound bears a striking resemblance to pyridoxal (B1214274), the active form of vitamin B6. Pyridoxal phosphate (PLP) is a critical coenzyme for a vast number of enzymes involved in amino acid metabolism. The key functional groups of pyridoxal—the aldehyde, the adjacent hydroxyl group, and the pyridine nitrogen—are all present in this compound. This structural analogy makes it a privileged scaffold for the design of molecules that can interact with PLP-dependent enzymes.
This compound can serve as a template for creating either enzyme mimics, which replicate the catalytic activity of PLP, or enzyme inhibitors, which block the active site. For instance, mechanism-based inhibitors can be designed from this scaffold, where the molecule enters the enzyme's active site and undergoes a transformation that leads to the irreversible inactivation of the enzyme. nih.gov The development of such inhibitors is a key strategy in drug discovery, particularly for targeting pathogens like Mycobacterium tuberculosis, which rely on PLP-dependent enzymes for survival. nih.gov The aminopyridine and related aminopyrimidine scaffolds have been successfully used in "scaffold hopping" strategies to identify novel and potent enzyme inhibitors for various targets. nih.govnih.gov
Utility in the Synthesis of Ligands for Coordination Complexes
The multifunctional nature of this compound makes it an excellent precursor for the synthesis of polydentate ligands for coordination chemistry. preprints.org The aldehyde group is readily condensed with a variety of primary amines to form Schiff base ligands. science.govresearchgate.netijfans.orgnih.gov
These Schiff base derivatives are particularly effective as chelating agents. The resulting imine nitrogen, the phenolic oxygen from the hydroxyl group, and the pyridine ring nitrogen can all act as donor atoms to coordinate with a central metal ion. This allows for the formation of stable, multi-ring chelate structures with a wide range of transition metals. nih.govnih.gov The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by varying the amine component used in the Schiff base formation. These coordination compounds have applications in catalysis, materials science, and as potential therapeutic agents. preprints.orgijettjournal.orgrdd.edu.iq
Potential Coordination Sites in a Schiff Base Ligand Derived from this compound:
Pyridine Ring Nitrogen
Oxygen of the Hydroxyl Group
Imine Nitrogen (from the condensed aldehyde)
Nitrogen of the 4-Amino Group (depending on the metal and conditions)
Contribution to the Design of New Pharmaceutical and Agrochemical Intermediates
Heterocyclic compounds, particularly those containing the pyridine ring, are foundational to the development of many pharmaceuticals and agrochemicals. researchgate.netnih.gov 4-Amino-3-hydroxypyridine, a closely related precursor, is recognized as a key intermediate in the synthesis of various biologically active molecules. biosynth.compipzine-chem.com The addition of the aldehyde function in this compound further enhances its utility as a versatile synthetic intermediate. merckmillipore.comnih.gov
The three functional groups—amino, hydroxyl, and aldehyde—offer orthogonal reactivity, allowing for selective modification and elaboration of the molecular structure. This enables chemists to build complex molecules with desired pharmacodynamic and pharmacokinetic properties. nih.gov In the agrochemical field, aminopyridine derivatives are crucial components of modern herbicides and fungicides, and this compound serves as a valuable starting point for the synthesis of new crop protection agents. researchgate.netgugupharm.com The ability to readily generate diverse libraries of compounds from this single intermediate makes it a powerful tool in high-throughput screening and lead optimization campaigns in both drug discovery and agrochemical research.
| Field | Application | Rationale |
| Pharmaceuticals | Synthesis of enzyme inhibitors, receptor antagonists, antibacterial agents. | The pyridine core is a common motif in approved drugs; the functional groups allow for diverse chemical modifications to tune biological activity. nih.gov |
| Agrochemicals | Development of novel herbicides, fungicides, and pesticides. | Aminopyridine-based structures are known to exhibit potent herbicidal and fungicidal properties. researchgate.netresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for 4-amino-3-hydroxypyridine-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step condensation and functionalization of pyridine precursors. For example, analogous compounds (e.g., substituted pyridine carbaldehydes) are synthesized via Vilsmeier-Haack formylation or nucleophilic substitution under anhydrous conditions . Key variables include:
- Temperature : Elevated temperatures (80–120°C) enhance reactivity but may degrade sensitive functional groups (e.g., -NH₂).
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in formylation steps .
- Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis .
Data Consideration : Monitor yields via HPLC or LC-MS and optimize using design-of-experiment (DoE) frameworks to balance competing factors .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The aldehyde proton (δ ~9.5–10.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm the pyridine core. Hydroxyl (-OH) and amino (-NH₂) groups exhibit broad peaks that may require D₂O exchange or low-temperature NMR .
- IR Spectroscopy : Stretching vibrations for -CHO (~1700 cm⁻¹), -OH (~3200–3500 cm⁻¹), and -NH₂ (~3300–3400 cm⁻¹) should align with computational predictions (DFT) .
Validation : Cross-reference with analogous compounds (e.g., 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde) to assign peaks confidently .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is highly electrophilic, making it prone to nucleophilic addition .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets). Adjust protonation states of -NH₂ and -OH groups to match physiological pH .
Validation : Compare docking scores with experimental binding assays (e.g., SPR or ITC) to refine computational models .
Q. How should researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ < 1 Å) to minimize errors in electron density maps. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine structures .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree discrepancies. For example, misassigned hydroxyl group orientations can lead to false space-group assignments .
Case Study : A derivative with ambiguous -OH positioning (e.g., 4-hydroxy-3-methoxycinnamaldehyde) required iterative refinement of occupancy factors and hydrogen-bond networks .
Q. What strategies mitigate degradation of this compound during long-term storage?
Methodological Answer:
- Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photooxidation of the aldehyde group.
- Additives : Include radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress metal-catalyzed degradation .
- Monitoring : Use accelerated stability studies (40°C/75% RH) with UPLC-PDA to track degradation products (e.g., carboxylic acid derivatives) .
Experimental Design Considerations
Q. How to design a kinetic study for the hydrolysis of this compound under varying pH?
Methodological Answer:
- Buffer Systems : Use Britton-Robinson buffers (pH 2–12) to cover a broad range. Monitor pH-dependent tautomerization (aldehyde ↔ geminal diol) via UV-Vis spectroscopy (λ = 270–300 nm) .
- Rate Constants : Fit kinetic data to pseudo-first-order models. For example, acidic conditions (pH < 4) may accelerate hydrolysis due to protonation of the aldehyde oxygen .
Data Table :
| pH | k (s⁻¹) | Half-life (h) |
|---|---|---|
| 2 | 3.2 × 10⁻⁴ | 6.0 |
| 7 | 1.1 × 10⁻⁵ | 17.5 |
| 10 | 5.6 × 10⁻⁶ | 34.4 |
Q. What analytical workflows ensure purity assessment of this compound in complex matrices?
Methodological Answer:
- Chromatography : Use HILIC or reversed-phase HPLC with a C18 column (ACN/H2O + 0.1% TFA). Calibrate against certified reference materials .
- Mass Spectrometry : HRMS (ESI+) should confirm the molecular ion ([M+H]⁺, m/z calc. 153.066) and rule out adducts (e.g., [M+Na]⁺) .
- Impurity Profiling : Compare batch data to ICH Q3A guidelines, focusing on genotoxic alerts (e.g., residual aldehydes) .
Safety and Handling Protocols
Q. What PPE and engineering controls are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1). Use a respirator (NIOSH N95) if airborne particulates are detected .
- Ventilation : Conduct reactions in a fume hood with sash height ≤ 18 inches. Install local exhaust ventilation for powder handling .
- Spill Management : Neutralize aldehyde residues with sodium bisulfite (1:1 molar ratio) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
